molecular formula C25H19N3OS B300938 5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone

5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No. B300938
M. Wt: 409.5 g/mol
InChI Key: CMENIFZYQJPWMV-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone, commonly known as BITC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BITC belongs to the class of indole derivatives and is synthesized through a multi-step process involving the condensation of benzaldehyde, indole-3-carboxaldehyde, and thiosemicarbazide.

Mechanism of Action

The mechanism of action of BITC is not fully understood, but it is believed to involve the modulation of several cellular pathways. BITC has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, such as histone deacetylases and topoisomerases. BITC has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. Additionally, BITC has been shown to modulate the activity of several transcription factors and signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
BITC has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. BITC has been shown to inhibit cancer cell proliferation and induce apoptosis in several types of cancer cells, including breast, lung, and prostate cancer cells. BITC has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, BITC has been shown to exhibit anti-microbial effects against several pathogenic bacteria and fungi.

Advantages and Limitations for Lab Experiments

BITC has several advantages as a research tool, including its low cost, easy availability, and broad range of biological activities. However, BITC also has several limitations, including its low solubility in water, which can make it difficult to administer in in vivo experiments. Additionally, the complex synthesis process and the need for careful purification can make the production of BITC time-consuming and challenging.

Future Directions

There are several future directions for research on BITC. One area of research is the development of new synthetic methods for BITC that can improve the yield and purity of the product. Another area of research is the identification of new targets and pathways that BITC can modulate to improve its therapeutic efficacy. Additionally, there is a need for further in vivo studies to evaluate the safety and efficacy of BITC in animal models and to determine the optimal dose and administration route for therapeutic applications. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BITC in humans and to determine its potential as a new therapeutic agent for cancer, inflammation, and infectious diseases.

Synthesis Methods

The synthesis of BITC involves a multi-step process that starts with the condensation of benzaldehyde and indole-3-carboxaldehyde in the presence of acetic acid. The resulting product is then reacted with thiosemicarbazide to yield the intermediate compound, which is further treated with acetic anhydride to obtain the final product, BITC. The synthesis of BITC is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Scientific Research Applications

BITC has been the subject of extensive scientific research in recent years due to its potential therapeutic applications. BITC has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. BITC has been tested in a variety of in vitro and in vivo models, and its efficacy and safety have been demonstrated in several studies.

properties

Product Name

5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone

Molecular Formula

C25H19N3OS

Molecular Weight

409.5 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C25H19N3OS/c29-24-22(26-25(30)28(24)20-11-5-2-6-12-20)15-19-17-27(16-18-9-3-1-4-10-18)23-14-8-7-13-21(19)23/h1-15,17H,16H2,(H,26,30)/b22-15-

InChI Key

CMENIFZYQJPWMV-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=S)N4)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.